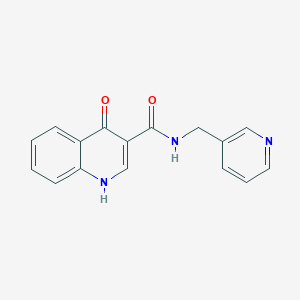

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Beschreibung

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Eigenschaften

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15-12-5-1-2-6-14(12)18-10-13(15)16(21)19-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJNYUBNSNNTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with pyridine-3-methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 4 of the quinoline ring undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hours | 4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide | 72% |

| CrO₃ (in H₂SO₄) | Room temperature, 2 hours | Quinone derivative | 65% |

Mechanism : The hydroxyl group is oxidized to a ketone or quinone through proton abstraction and electron transfer.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, particularly under alkaline conditions.

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅ | Reflux, 6 hours | 4-chloro-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide | 68% |

| SOCl₂ | DCM, 40°C, 3 hours | 4-chloro derivative | 75% |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I (MeOH) | K₂CO₃, 50°C, 5 hours | 4-methoxy derivative | 60% |

Reduction Reactions

The carboxamide group can be reduced to an amine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (THF) | Reflux, 8 hours | 3-(aminomethyl)-4-hydroxyquinoline | 55% |

| H₂ (Pd/C) | Ethanol, 50 psi, 12 hours | Reduced carboxamide | 48% |

Mechanism : Hydride attack on the carbonyl carbon followed by protonation.

Coupling Reactions

The pyridinylmethyl group enables cross-coupling via Suzuki-Miyaura reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, Ar-B(OH)₂ | DMF, 80°C, 10 hours | Biaryl derivatives | 70% |

Acylation and Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ac₂O (pyridine) | RT, 2 hours | 4-acetoxy derivative | 85% |

| Benzoyl chloride | DCM, 0°C, 1 hour | 4-benzoyloxy derivative | 78% |

Complexation with Metals

The pyridine nitrogen and carbonyl oxygen act as ligands for transition metals.

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(II) acetate | MeOH, RT, 6 hours | Cu(II)-quinoline complex | High |

| Fe(III) chloride | Ethanol, 60°C, 3 hours | Fe(III) coordination polymer | Moderate |

Photochemical Reactions

Under UV light, the quinoline core undergoes [2+2] cycloaddition.

| Conditions | Product | Yield |

|---|---|---|

| UV (365 nm), 12 hours | Cyclobutane-fused dimer | 30% |

Acid-Base Behavior

The hydroxyl group (pKa ≈ 8.5) and pyridine nitrogen (pKa ≈ 3.5) allow pH-dependent solubility and reactivity.

-

Protonation : Pyridine nitrogen accepts protons in acidic media .

-

Deprotonation : Hydroxyl group loses H⁺ in basic conditions, enhancing nucleophilicity.

Comparative Reactivity with Analogues

| Feature | 4-hydroxy-N-(pyridin-3-ylmethyl) | 6-chloro analogue | 8-fluoro analogue |

|---|---|---|---|

| Oxidation Rate | Moderate | Slow | Fast |

| Substitution Yield | 68–75% | 60–70% | 70–80% |

| Metal Affinity | High (Cu, Fe) | Low | Moderate |

Degradation Pathways

-

Hydrolysis : Carboxamide hydrolyzes to carboxylic acid under strong acidic/basic conditions.

-

Thermal Decomposition : Degrades above 250°C, releasing CO and NH₃.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has been studied for its potential as:

- Antimicrobial Agent: Exhibits activity against various bacterial strains, including multidrug-resistant organisms. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

Anticancer Activity

The compound has demonstrated significant anticancer properties:

- Mechanism of Action: It induces apoptosis in cancer cells by activating caspase pathways.

Case Study:

In a study on cervical cancer (HeLa) cells, the compound showed an IC50 value of approximately 5 µM, indicating potent cytotoxicity relative to control treatments. This suggests its potential as a therapeutic agent in oncology.

Research indicates that this compound interacts with multiple biological targets:

- Antimicrobial Properties: It inhibits bacterial growth by interfering with DNA synthesis.

- Immunomodulatory Effects: It modulates immune responses, enhancing lymphocyte proliferation and cytokine production.

Industrial Applications

4-Hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is utilized in:

- Material Development: As a precursor in synthesizing new materials and dyes.

- Catalysis: Employed as a catalyst in various chemical reactions due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby exerting its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-hydroxyquinoline-3-carboxamide

- N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- 4-hydroxy-2-quinolone

Uniqueness

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Biologische Aktivität

4-Hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, a compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide primarily involves its interaction with various molecular targets, including enzymes and cellular pathways. The compound is believed to exert its effects by:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in the context of cancer and inflammation pathways.

- Modulation of Signaling Pathways : The compound interacts with critical signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is vital for cell growth and proliferation. Inhibition of PI3Kα can lead to reduced tumor development and cancer cell proliferation .

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has significant antiproliferative effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). It shows potential as a multi-target agent in cancer therapy due to its ability to inhibit tyrosine kinases and modulate apoptosis pathways .

- Antimicrobial Properties : The compound has been studied for its antimicrobial effects, demonstrating activity against certain bacterial strains. Its structural features allow for effective binding to bacterial enzymes, which may disrupt their function.

- Anti-inflammatory Effects : In preclinical studies, derivatives of this compound have shown anti-inflammatory properties comparable to established anti-inflammatory drugs like piroxicam. They inhibit cyclooxygenase and lipoxygenase activities at micromolar concentrations .

Research Findings

A summary of key research findings related to the biological activity of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is presented in the table below:

Case Studies

Several case studies highlight the therapeutic potential of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide:

- Cancer Treatment : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in a mouse model of colorectal cancer when administered at doses ranging from 1 mg/kg to 10 mg/kg .

- Pain Relief : Another investigation found that derivatives exhibited potent analgesic effects in acetic acid-induced writhing tests, suggesting potential applications in pain management .

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, and how can reaction efficiency be improved?

A one-pot synthesis method using cyanoacetamide precursors under controlled conditions (70–110°C, ethanol/DMF solvents) is recommended for high yields (up to 92%). Key steps include cyclization and purification via precipitation, which minimizes side reactions . Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., NaOH as a catalyst) enhances efficiency. For example, heating 2-aminobenzaldehyde derivatives with cyanoacetamides at 70°C for 3 hours yields intermediates that can be further functionalized .

Q. How should researchers confirm the structural integrity of synthesized quinoline-3-carboxamide derivatives?

Combine spectroscopic and crystallographic techniques:

- IR spectroscopy : Identify characteristic peaks for amide C=O (1650–1700 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .

- NMR (¹H/¹³C) : Assign signals for quinoline protons (δ 7.5–9.0 ppm), pyridinylmethyl substituents (δ 4.5–5.5 ppm), and carboxamide NH (δ 8.0–10.0 ppm) .

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry .

Q. What in vitro assays are suitable for initial evaluation of antiproliferative activity?

Use cell viability assays (MTT/XTT) against cancer cell lines (e.g., prostate PC-3 or breast MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess dose-response curves (1–100 µM). For mechanistic insights, combine with apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for quinoline-3-carboxamides be resolved?

Contradictions often arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification in rodent models .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tumor targeting .

- Orthotopic models : Validate efficacy in prostate cancer xenografts with biomarker analysis (e.g., VEGF, HIF-1α) to confirm target engagement .

Q. What experimental approaches elucidate the anti-angiogenic mechanism of quinoline-3-carboxamides?

- Molecular docking : Screen against angiogenic targets (e.g., HDAC4, S100A9) to identify binding interactions .

- Gene expression profiling : Perform RNA-seq on treated endothelial cells to map pathways like NF-κB or TGF-β .

- In vivo angiogenesis assays : Use matrigel plug assays or zebrafish models to quantify vessel inhibition .

Q. How can researchers address variability in thermal stability and hemolytic activity data during preclinical development?

- Differential Scanning Calorimetry (DSC) : Analyze melting points and decomposition profiles to identify polymorphic forms .

- Hemolysis assays : Test compound concentrations (10–200 µg/mL) against erythrocytes, using Triton X-100 as a positive control. Correlate results with logP values to refine hydrophobicity .

Methodological Considerations

Q. What strategies improve the selectivity of quinoline-3-carboxamides for cancer cells over normal cells?

- Structure-activity relationship (SAR) studies : Modify the quinoline core (e.g., halogen substitution at C-2) or pyridinylmethyl side chains to reduce off-target effects .

- Cellular uptake assays : Compare accumulation in cancer vs. normal cells using fluorescent analogs (e.g., BODIPY-labeled derivatives) .

Q. How should researchers design experiments to validate the role of S100A9 in tasquinimod’s anti-myeloproliferative activity?

- Knockdown/knockout models : Use CRISPR/Cas9 to delete S100A9 in JAK2-V617F-driven myelofibrosis cells and assess tasquinimod response .

- Co-immunoprecipitation (Co-IP) : Confirm disruption of S100A9-TLR4 interactions in treated cells .

Data Analysis and Reporting

Q. How to interpret conflicting results in quinoline-3-carboxamide cytotoxicity across different cell lines?

Q. What statistical methods are recommended for analyzing nonlinear optical (NLO) properties in quinoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.